N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine
Description
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C12H13N3O/c1-2-4-9(5-3-1)8-13-12-14-11(15-16-12)10-6-7-10/h1-5,10H,6-8H2,(H,13,14,15) |
InChI Key |
TZTGBJUBVGOAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine with structurally related derivatives:
Key Observations :
- Melting Points : Bulkier substituents (e.g., 4-methylphenyl in Ox4) increase melting points compared to phenyl or cyclopropyl groups, likely due to improved crystal packing .
- Synthetic Yields : Propargyl-substituted derivatives (e.g., Ox5–Ox7) exhibit high yields (90–93%), attributed to efficient cyclization under optimized conditions .
Biological Activity
N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound characterized by its unique oxadiazole ring structure. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The oxadiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug discovery.
Structural Characteristics
The molecular formula for this compound is CHNO. The structural uniqueness arises from the combination of the oxadiazole ring with a cyclopropyl substituent and a benzyl group, which may influence its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 203.24 g/mol |
| Key Functional Groups | Oxadiazole, Benzyl, Cyclopropyl |
Anticancer Properties
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of this compound have shown potential against various cancer cell lines.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of this compound against human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer). The results indicated that this compound exhibited an IC value in the micromolar range across these cell lines.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 2.41 |
| CaCo-2 | 1.14 |
These findings suggest that this compound may induce apoptosis in a dose-dependent manner.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within biological systems. The oxadiazole ring can form hydrogen bonds with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.
Interaction with Enzymes
The compound has been studied for its interactions with sphingosine kinases (SphK1 and SphK2), which are involved in sphingolipid metabolism and have implications in cancer progression. It was found to be a moderately potent dual inhibitor with K values of 55 μM for SphK1 and 20 μM for SphK2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies indicate that compounds within this class can exhibit significant activity against various bacterial strains.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Effect |
|---|---|
| Anticancer | Induces apoptosis; cytotoxic effects on multiple cell lines |
| Antimicrobial | Active against various bacterial strains |
| Enzyme Inhibition | Dual inhibition of sphingosine kinases (SphK1 & SphK2) |
Q & A
Q. What synthetic methodologies are most effective for preparing N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of a nitrile intermediate with hydroxylamine, followed by benzylation. A validated protocol for analogous oxadiazoles uses:
- Step 1: React 3-cyclopropyl-5-amino-1,2,4-oxadiazole with benzyl chloride in anhydrous DMF under reflux (80–90°C) for 12–24 hours.
- Step 2: Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances reactivity |
| Temperature | 80–90°C | Balances rate vs. side reactions |
| Reaction Time | 12–24 hours | Ensures complete benzylation |
| Purification | Ethyl acetate/hexane | Removes unreacted benzyl chloride |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify benzyl protons (δ 4.5–5.0 ppm for CH₂, aromatic protons at δ 7.2–7.4 ppm) and cyclopropyl carbons (δ 8–10 ppm) .
- IR Spectroscopy: Confirm oxadiazole C=N stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 231.1 (calculated for C₁₁H₁₂N₄O) .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
Q. How can researchers assess the biological activity of this compound, particularly in pharmacological contexts?
Methodological Answer:
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. IC₅₀ values <50 µM suggest therapeutic potential .
- Antioxidant Activity: Employ DPPH radical scavenging assays; compare to ascorbic acid. EC₅₀ values <100 µM indicate significant activity .
Example Data Interpretation:
| Assay Type | Result (IC₅₀/EC₅₀) | Interpretation |
|---|---|---|
| MTT (HeLa cells) | 32 µM | Moderate cytotoxicity |
| DPPH Scavenging | 85 µM | Mild antioxidant effect |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopropyl and benzyl substituents?
Methodological Answer:
- Comparative Synthesis: Replace cyclopropyl with phenyl or methyl groups to evaluate steric/electronic effects on bioactivity .
- Benzyl Substitution: Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring to assess π-π stacking or hydrogen bonding .
SAR Data Table:
| Substituent | IC₅₀ (HeLa, µM) | Notes |
|---|---|---|
| Cyclopropyl | 32 | Baseline activity |
| Phenyl | 45 | Reduced steric hindrance |
| 4-NO₂-Benzyl | 28 | Enhanced cytotoxicity |
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Use SHELXL for refinement. Key steps:
| Parameter | Target Value | Purpose |
|---|---|---|
| R₁ | <0.05 | Model accuracy |
| wR₂ | <0.10 | Weighted agreement |
| CCDC Deposition | Required | Reproducibility |
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell line passage number, serum concentration) .
- Statistical Validation: Apply ANOVA or t-tests to confirm significance of discrepancies (p <0.05) .
- Replication Studies: Repeat assays in triplicate under standardized conditions to isolate variables .
Example Workflow:
Identify outlier IC₅₀ values.
Re-test with identical cell culture protocols.
Use Bland-Altman plots to assess inter-lab variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
